(R)-BI-2852

KRAS Enantiomer selectivity Protein–protein interaction inhibition

(R)-BI-2852 (CAS 2375482-49-6) is the R-enantiomer distomer of BI-2852, validated exclusively as a stereochemistry-matched negative control for pan-KRAS switch I/II pocket target engagement studies. Only this distomer guarantees that effects observed with the active eutomer BI-2852 are attributable to specific on-target KRAS pharmacology. Its ~10-fold weaker activity provides a built-in assay validation criterion—comparable inhibition by the distomer indicates assay interference, not genuine KRAS engagement. Essential for SAR campaigns, HTS triage, pERK pharmacodynamic biomarker validation, and 3D antiproliferative assays in KRAS-mutant cell lines. Procure alongside BI-2852 as an enantiomer-pair tool set to ensure rigorous target engagement validation and chiral purity benchmarking.

Molecular Formula C31H28N6O2
Molecular Weight 516.6 g/mol
Cat. No. B15611666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BI-2852
Molecular FormulaC31H28N6O2
Molecular Weight516.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39)/t30-/m0/s1
InChIKeyJYEQLXOWWLNVDX-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product-Specific Evidence Guide for (R)-BI-2852: Inactive Enantiomer Control for KRAS Switch I/II Pocket Inhibition Studies


(R)-BI-2852 (CAS 2375482-49-6) is the R-enantiomer (distomer) of the Boehringer Ingelheim probe BI-2852, a first-in-class pan-KRAS inhibitor that binds with nanomolar affinity to the switch I/II (SI/II) pocket on RAS proteins. The active eutomer BI-2852 (CAS 2375482-51-0, the S-enantiomer) was originally disclosed alongside its distomer in the foundational discovery study [1] and is commercially characterized through authoritative vendor datasheets . (R)-BI-2852 is specifically defined as the inactive isomer of BI-2852 and is employed exclusively as an experimental negative control to validate on-target KRAS engagement [1].

Why (R)-BI-2852 Cannot Be Substituted by Generic Inactive Controls in KRAS-Targeted Research


In chiral chemical probes, enantiomer specificity is absolute: the eutomer BI-2852 engages the KRAS SI/II pocket with defined nanomolar potency across biochemical and cellular assays, whereas the distomer (R)-BI-2852 exhibits markedly reduced or absent activity across all measured endpoints [1]. Substituting a generic inactive compound, a structurally unrelated KRAS inhibitor, or even a racemic mixture cannot provide a stereochemistry-matched negative control. Only (R)-BI-2852 guarantees that any biological effect observed with BI-2852 is unequivocally attributable to specific on-target KRAS engagement, as rigorously demonstrated through parallel testing of eutomer and distomer in the original characterization [1]. Without this matched control, experiments risk misclassifying off-target or cytotoxic effects as KRAS-driven pharmacology.

Quantitative Differentiation Evidence for (R)-BI-2852: Head-to-Head vs BI-2852 Eutomer and KRAS Comparators


Enantiomer Selectivity in KRAS Protein–Protein Interaction (PPI) Inhibition: (R)-BI-2852 vs BI-2852 Eutomer

The distomer 44 ((R)-BI-2852) inhibited the protein–protein interactions between both GTP- and GDP-bound forms of KRAS approximately 10-fold more weakly than the eutomer 1 (BI-2852) in biochemical PPI assays [1]. BI-2852 (eutomer) potently blocks KRAS interactions with GEF SOS1, effector CRAF, and PI3Kα across multiple KRAS isoforms . The ~10-fold weaker inhibitory profile of the distomer was consistently observed across all PPI endpoints measured [1].

KRAS Enantiomer selectivity Protein–protein interaction inhibition

Absence of Cellular pERK Modulation by (R)-BI-2852 vs BI-2852 Eutomer in KRAS-Mutant Cancer Cells

In NCI-H358 (KRAS G12C) non-small cell lung cancer cells, BI-2852 (eutomer 1) inhibited EGF-induced ERK phosphorylation with an EC50 of 5.8 µM after 2 h treatment [1]. Under identical conditions, the distomer 44 ((R)-BI-2852) showed no reduction of pERK levels at concentrations up to 50 µM [1].

pERK MAPK pathway Cellular pharmacodynamics

Differential Antiproliferative Activity: (R)-BI-2852 vs BI-2852 Eutomer in KRAS-Mutant Cells Under 3D Culture

BI-2852 (eutomer 1) elicited a dose-dependent antiproliferative effect in NCI-H358 cells cultured under nonadherent, low serum conditions (soft agar) with an EC50 of 6.7 µM [1]. The distomer 44 ((R)-BI-2852) exhibited a significant antiproliferative effect only at the extreme concentration of 50 µM, with no effect observed at lower concentrations [1].

Antiproliferative activity Soft agar assay KRAS-mutant cancer models

Inability of (R)-BI-2852 to Inhibit SOS1-Catalyzed Nucleotide Exchange on KRAS

BI-2852 (eutomer 1) blocks SOS1-catalyzed exchange of GDP to GTP on KRAS, a critical step in the KRAS activation cycle, with IC50 values of 260–450 nM for GDP-bound KRAS G12D/G12C [1]. In contrast, the distomer 44 ((R)-BI-2852) did not inhibit SOS1-catalyzed nucleotide exchange at any concentration tested [1].

SOS1 Nucleotide exchange KRAS activation cycle

Validated Application Scenarios for (R)-BI-2852 Negative Control in KRAS Research


Negative Control for BI-2852 in Biochemical KRAS Protein–Protein Interaction Assays

When profiling BI-2852 against KRAS::SOS1, KRAS::CRAF, or KRAS::PI3Kα interaction endpoints, include (R)-BI-2852 at matched concentrations to establish enantiomer-specificity of PPI inhibition. The ~10-fold weaker activity of the distomer [1] provides a built-in assay validation criterion—if the distomer shows comparable inhibition, the observed effect is likely due to assay interference rather than genuine target engagement. This practice is essential for SAR campaigns and HTS triage using the BI-2852 chemotype.

Control for pERK Pharmacodynamic Assays in KRAS-Mutant Cell Lines

In any cellular experiment where BI-2852 is used to suppress pERK as a pharmacodynamic biomarker of KRAS pathway inhibition, (R)-BI-2852 must be tested in parallel at equivalent concentrations (up to 50 µM). The complete absence of pERK modulation by the distomer [1] confirms that MAPK pathway suppression by BI-2852 is specifically driven by KRAS SI/II pocket engagement rather than by off-target kinase inhibition. This is particularly critical when interpreting data from NCI-H358 and other KRAS G12C-mutant models.

Specificity Control for KRAS-Driven Antiproliferative Activity Profiling

For soft agar colony formation or other 3D antiproliferative assays in KRAS-mutant cell lines, (R)-BI-2852 serves as the matched-negative control to distinguish KRAS-dependent growth suppression from non-specific cytotoxicity. As the distomer exhibits antiproliferative effects only at 50 µM—well above the BI-2852 EC50 of 6.7 µM [1]—it enables clean attribution of growth inhibition to on-target KRAS pharmacology. This is especially relevant when comparing BI-2852 with covalent KRAS G12C inhibitors such as ARS-1620 or sotorasib.

Benchmark Control for Novel KRAS Switch I/II Pocket Inhibitor Development

Drug discovery programs targeting the KRAS SI/II pocket should procure both BI-2852 and (R)-BI-2852 as a enantiomer-pair tool set. The inactive distomer serves as a negative control in all biochemical, biophysical, and cellular assays when evaluating next-generation SI/II pocket ligands. The well-characterized eudysmic ratio [1] provides a quantitative benchmark for assessing the stereochemical dependence of novel inhibitors and for validating target engagement in orthogonal assays. The non-active enantiomer also serves as an internal control for chiral purity evaluation in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-BI-2852

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.